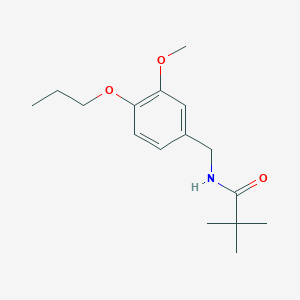
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide, also known as CDMB-NIC, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CDMB-NIC has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide is a potent and selective inhibitor of CK2. It binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of CK2 activity and downstream signaling pathways that promote cell growth and survival. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to have a higher affinity for CK2 than other known inhibitors, making it a promising candidate for therapeutic development.
Biochemical and Physiological Effects:
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide induces apoptosis and inhibits cell growth and survival. Inflammation is also reduced by N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide, with a decrease in pro-inflammatory cytokines and immune cell infiltration. In neuronal cells, N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide protects against cell death and promotes cell survival. These effects are mediated through the inhibition of CK2 activity and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, with a higher affinity than other known inhibitors. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide is a relatively new compound, and its long-term toxicity and pharmacokinetics are not well understood. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide. One area of focus is the development of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide analogs with improved pharmacokinetics and solubility. Another area of focus is the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Additionally, the study of N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide in animal models of cancer, inflammation, and neurodegenerative diseases will be critical to understanding its potential clinical applications.
Synthesemethoden
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with isonicotinamide in the presence of a base, followed by a series of purification steps. The final product is obtained as a white powder with a purity of >98%.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, CK2 is overexpressed and promotes tumor cell growth and survival. N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Inflammation is also associated with CK2 activity, and N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neurodegenerative diseases, CK2 has been implicated in the pathology of Alzheimer's and Parkinson's disease, and N-(2-chloro-4,5-dimethoxybenzyl)isonicotinamide has been shown to protect against neuronal cell death in vitro.
Eigenschaften
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-11(12(16)8-14(13)21-2)9-18-15(19)10-3-5-17-6-4-10/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECYTOSNUZQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC(=O)C2=CC=NC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,5-dimethoxybenzyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)